4-[3-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]-N-(pyridin-3-YL)butanamide
Overview
Description
4-[3-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]-N-(pyridin-3-YL)butanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a brominated phenyl ring, an oxadiazole moiety, and a pyridinylbutanamide group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]-N-(pyridin-3-YL)butanamide typically involves multiple steps, starting with the preparation of the brominated phenyl precursor. This can be achieved through bromination of 3-ethoxy-4-methoxyphenol using bromine in the presence of a suitable catalyst. The resulting brominated compound is then subjected to a series of reactions to introduce the oxadiazole ring and the pyridinylbutanamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate the multi-step synthesis. The process may also involve purification techniques such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]-N-(pyridin-3-YL)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the pyridinylbutanamide group.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, thiols, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
4-[3-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]-N-(pyridin-3-YL)butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a useful tool in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[3-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]-N-(pyridin-3-YL)butanamide involves its interaction with specific molecular targets. The oxadiazole ring and the pyridinylbutanamide group are known to interact with enzymes and receptors, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-5-ethoxy-4-hydroxybenzaldehyde
- 3-bromo-4-methoxybenzaldehyde
- 4-methoxyphenylboronic acid
Uniqueness
What sets 4-[3-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]-N-(pyridin-3-YL)butanamide apart from similar compounds is its combination of functional groups, which allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets. This makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
4-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN4O4/c1-3-28-16-11-13(10-15(21)19(16)27-2)20-24-18(29-25-20)8-4-7-17(26)23-14-6-5-9-22-12-14/h5-6,9-12H,3-4,7-8H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUKDAHMNZARQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2=NOC(=N2)CCCC(=O)NC3=CN=CC=C3)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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